2,2,3,3-Tetramethylphosphadisilirane
Description
2,2,3,3-Tetramethylphosphadisilirane is a heterocyclic compound featuring a strained three-membered ring composed of one phosphorus and two silicon atoms (P–Si–Si). The molecule is substituted with methyl groups at the 2,2,3,3 positions, resulting in a structure that combines the electronic effects of phosphorus-silicon bonding with steric hindrance from the methyl substituents.
Properties
CAS No. |
194097-15-9 |
|---|---|
Molecular Formula |
C4H13PSi2 |
Molecular Weight |
148.29 g/mol |
IUPAC Name |
2,2,3,3-tetramethylphosphadisilirane |
InChI |
InChI=1S/C4H13PSi2/c1-6(2)5-7(6,3)4/h5H,1-4H3 |
InChI Key |
YXNDJODGIJRDKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si](P1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylphosphadisilirane typically involves the reaction of tetramethyldisilazane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for 2,2,3,3-Tetramethylphosphadisilirane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylphosphadisilirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-oxygen compounds.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
2,2,3,3-Tetramethylphosphadisilirane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions between silicon and phosphorus in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable bonds with other elements.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylphosphadisilirane involves its ability to interact with various molecular targets through its silicon and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals and other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Comparison with Similar Compounds
Structural and Compositional Differences
The table below compares 2,2,3,3-Tetramethylphosphadisilirane with structurally related phosphorus-silicon and phosphorus-carbon heterocycles:
Key Observations :
- Ring Strain : The P–Si–Si ring in 2,2,3,3-Tetramethylphosphadisilirane is highly strained due to the small bond angles of a three-membered ring, which likely enhances its reactivity compared to larger rings like phosphazenes .
- Steric Effects : The tetramethyl substituents in the target compound provide greater steric hindrance than the phenyl and trimethylsilyl groups in the phosphirane from , which may influence reaction pathways or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
